Cas no 88700-47-4 (1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester)
88700-47-4 structure
Product Name:1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester
CAS No:88700-47-4
MF:C22H18O2S2
MW:378.507123470306
CID:624009
PubChem ID:71319689
Update Time:2025-04-19
1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester
- 1-S,2-S-dibenzyl benzene-1,2-dicarbothioate
- DTXSID50749694
- dithiophthalic acid S,S'-dibenzyl ester
- S~1~,S~2~-Dibenzyl benzene-1,2-dicarbothioate
- 88700-47-4
-
- Inchi: 1S/C22H18O2S2/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2
- InChI Key: OHARWTMJVVNEBV-UHFFFAOYSA-N
- SMILES: S(C(C1=CC=CC=C1C(=O)SCC1C=CC=CC=1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 378.07482216g/mol
- Monoisotopic Mass: 378.07482216g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 84.7Ų
1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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